molecular formula C7H5BrCl2O B1413345 2-Bromo-3,4-dichlorobenzyl alcohol CAS No. 1804909-56-5

2-Bromo-3,4-dichlorobenzyl alcohol

Cat. No.: B1413345
CAS No.: 1804909-56-5
M. Wt: 255.92 g/mol
InChI Key: SMMSGQBLLQGSMD-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dichlorobenzyl alcohol is an organic compound with the molecular formula C7H5BrCl2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol. One common method includes the bromination of 3,4-dichlorotoluene followed by oxidation to form the desired alcohol. The reaction conditions often involve the use of bromine (Br2) and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-dichlorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-Bromo-3,4-dichlorobenzaldehyde or 2-Bromo-3,4-dichlorobenzoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3,4-dichlorobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dichlorobenzyl alcohol involves its interaction with biological molecules. It is believed to exert its effects through the denaturation of proteins and disruption of cellular processes. The compound may target specific molecular pathways, leading to its antimicrobial and biochemical properties .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,4-dichlorobenzyl alcohol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of halogens can enhance its antimicrobial properties and make it a valuable compound for various applications.

Properties

IUPAC Name

(2-bromo-3,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMSGQBLLQGSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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